molecular formula C16H16BrClO3 B4896324 2-bromo-4-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]benzene

2-bromo-4-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]benzene

Cat. No.: B4896324
M. Wt: 371.7 g/mol
InChI Key: SKIXWAVFJOWVKK-UHFFFAOYSA-N
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Description

2-bromo-4-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]benzene is an organic compound that belongs to the class of halogenated aromatic ethers. This compound is characterized by the presence of bromine, chlorine, and ethoxyphenoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Mechanism of Action

The mechanism of action of this compound in the synthesis of Dapagliflozin involves its reaction with other reagents. The compound acts as a reagent in the synthesis of Dapagliflozin , a potent, selective renal sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-4-chlorophenol and 4-ethoxyphenol.

    Etherification: The 2-bromo-4-chlorophenol is reacted with 4-ethoxyphenol in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to form the desired ether linkage.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and efficiency, often involving automated systems for mixing, heating, and purification.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.

Major Products

    Substitution: Formation of derivatives with different functional groups.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

Scientific Research Applications

2-bromo-4-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]benzene is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis to create complex molecules.

    Biology: In the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4-chloroaniline: A halogenated aniline used in similar substitution reactions.

    1-bromo-4-chloro-2-fluorobenzene: A polyhalo substituted benzene used in coupling reactions.

    Bromochlorobenzenes: A class of compounds with bromine and chlorine substituents on a benzene ring.

Uniqueness

2-bromo-4-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]benzene is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides versatility in synthetic chemistry and potential for use in various research fields.

Properties

IUPAC Name

2-bromo-4-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClO3/c1-2-19-13-4-6-14(7-5-13)20-9-10-21-16-8-3-12(18)11-15(16)17/h3-8,11H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIXWAVFJOWVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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